molecular formula C16H24SSi B14068866 [(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane CAS No. 100693-33-2

[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane

Cat. No.: B14068866
CAS No.: 100693-33-2
M. Wt: 276.5 g/mol
InChI Key: QLMZMIGSSKFJMP-UHFFFAOYSA-N
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Description

Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]-: is an organic compound with a complex structure that includes a benzene ring, a cyclohexene ring, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- typically involves the reaction of benzene with 1-cyclohexen-1-yl(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitrobenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry: In the industrial sector, Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzene and cyclohexene rings provide a rigid framework that can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

  • Benzene, [(cyclohex-1-en-1-yl)methyl]-
  • Benzene, 1-cyclohexyl-3-methyl-

Comparison: Compared to Benzene, [(cyclohex-1-en-1-yl)methyl]-, the presence of the trimethylsilyl group in Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- enhances its reactivity and stability. This makes it more suitable for specific synthetic applications. Benzene, 1-cyclohexyl-3-methyl- lacks the trimethylsilyl group and thus has different reactivity and applications.

Conclusion

Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

100693-33-2

Molecular Formula

C16H24SSi

Molecular Weight

276.5 g/mol

IUPAC Name

[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3

InChI Key

QLMZMIGSSKFJMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2

Origin of Product

United States

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